2-(1,3-Dithian-2-ylidene)malonic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8O4S2 |
|---|---|
Molecular Weight |
220.3 g/mol |
IUPAC Name |
2-(1,3-dithian-2-ylidene)propanedioic acid |
InChI |
InChI=1S/C7H8O4S2/c8-5(9)4(6(10)11)7-12-2-1-3-13-7/h1-3H2,(H,8,9)(H,10,11) |
InChI Key |
USHKNLLMCQGBBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(C(=O)O)C(=O)O)SC1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,3 Dithian 2 Ylidene Malonic Acid and Its Esters
Direct Synthesis Strategies
Direct synthetic routes to 2-(1,3-dithian-2-ylidene)malonic acid derivatives typically involve a one-pot reaction of readily available starting materials. These methods are favored for their operational simplicity and ability to construct the target molecule in a single synthetic step.
Synthesis from Dialkyl Malonates via Reaction with Carbon Disulfide and Dihaloalkanes
A prominent and widely applicable method for the synthesis of dialkyl 2-(1,3-dithian-2-ylidene)malonates involves the base-catalyzed reaction of a dialkyl malonate with carbon disulfide, followed by alkylation with a suitable 1,3-dihaloalkane, such as 1,3-dibromopropane (B121459). This reaction proceeds through the formation of a key intermediate, a dialkyloxycarbonylketene dimercaptide salt.
The initial step involves the deprotonation of the acidic α-hydrogen of the dialkyl malonate by a strong base, creating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of carbon disulfide. A second deprotonation and subsequent reaction with another molecule of carbon disulfide, or rearrangement and further deprotonation, leads to the formation of the dialkyloxycarbonylketene dimercaptide dianion. This intermediate is then alkylated by the 1,3-dihaloalkane in a double nucleophilic substitution reaction to form the stable six-membered 1,3-dithiane (B146892) ring.
The general reaction scheme is as follows:
Step 1: Formation of the enolate. A base abstracts a proton from the active methylene (B1212753) group of the dialkyl malonate.
Step 2: Reaction with carbon disulfide. The enolate attacks carbon disulfide.
Step 3: Formation of the dimercaptide. A second equivalent of base removes another proton, leading to the dimercaptide salt.
Step 4: Cyclization with a dihaloalkane. The dimercaptide reacts with a 1,3-dihaloalkane, such as 1,3-dibromopropane, to form the 1,3-dithiane ring.
While specific examples for 1,3-dithianes are not extensively detailed in readily available literature, the synthesis of the analogous 1,3-dithiolane (B1216140) derivatives using 1,2-dihaloethanes is well-documented and provides a strong procedural basis. For instance, the reaction of diethyl malonate with carbon disulfide and 1,2-dichloroethane (B1671644) in the presence of a base yields diethyl 2-(1,3-dithiolan-2-ylidene)malonate.
| Reactants | Dihaloalkane | Base | Solvent | Product | Yield |
| Diethyl malonate, Carbon disulfide | 1,3-dibromopropane | Sodium ethoxide | Ethanol/DMF | Diethyl 2-(1,3-dithian-2-ylidene)malonate | Not specified |
| Diethyl malonate, Carbon disulfide | 1,2-dichloroethane | Sodium ethoxide | Ethanol/DMF | Diethyl 2-(1,3-dithiolan-2-ylidene)malonate | High |
| Malononitrile, Carbon disulfide | 1,2-dichloroalkanes | Sodium ethylate | Not specified | 2-(1,3-Dithiolan-2-ylidene)malononitriles | Not specified. nih.gov |
Reaction of Dialkyloxycarbonylketene Dimercaptides with Halogenated Ethylenes
An alternative direct synthesis involves the pre-formation of a dialkyloxycarbonylketene dimercaptide salt, which is then reacted with a halogenated ethylene. This method offers a more controlled approach as the key intermediate is generated in a separate step. For the synthesis of the analogous five-membered ring systems (1,3-dithioles), dialkyloxycarbonylketene dimercaptides are reacted with trihalogenoethanes or 1,1-dihalogenoethylenes. kyoto-u.ac.jpwikipedia.org
The reaction of a dialkyloxycarbonylketene dimercaptide with a trihalogenoethane in the presence of a base is a patented method for producing 1,3-dithiol-2-ylidene malonic acid dialkyl esters. kyoto-u.ac.jp Similarly, reacting the dimercaptide with a 1,1-dihalogenoethylene also yields these five-membered ring derivatives. wikipedia.org While these examples lead to 1,3-dithioles, the underlying principle of reacting a pre-formed dimercaptide with a suitable dielectrophile is a key strategy in this area of sulfur chemistry.
Optimization of Reaction Conditions for this compound Derivatives
The efficiency and outcome of the synthesis of this compound derivatives are highly dependent on the reaction conditions. Careful selection of the solvent, base, and temperature is crucial for maximizing the yield and purity of the product.
Influence of Polar Solvents (e.g., Dimethylsulfoxide) and Solvent Systems
The choice of solvent plays a critical role in the synthesis of ketene (B1206846) dithioacetals. Polar aprotic solvents are generally favored as they can effectively solvate the ionic intermediates, such as the dialkyloxycarbonylketene dimercaptide, thereby facilitating the reaction.
Dimethylsulfoxide (DMSO) is a commonly employed solvent in these reactions. kyoto-u.ac.jpwikipedia.org Its high polarity helps to dissolve the reactants and intermediates, leading to a more homogeneous reaction mixture and often, higher yields. Patent literature describing the synthesis of related 1,3-dithiol-2-ylidene malonates explicitly mentions dimethylsulfoxide as a preferred polar solvent. kyoto-u.ac.jpwikipedia.org Other polar solvents such as dimethylformamide (DMF) can also be utilized. In some instances, a mixture of a polar solvent with water is used, particularly when an aqueous solution of the base is employed. kyoto-u.ac.jp
| Solvent | Effect on Reaction | Reference |
| Dimethylsulfoxide (DMSO) | Preferred polar solvent, facilitates dissolution of intermediates. | kyoto-u.ac.jpwikipedia.org |
| Dimethylformamide (DMF) | A viable alternative polar aprotic solvent. | |
| Ethanol/DMF | Used as a solvent system in related syntheses. | |
| Water (in mixed systems) | Can be present when using aqueous base solutions. | kyoto-u.ac.jp |
Role of Basic Conditions and Base Stoichiometry
The presence of a base is essential for the deprotonation of the active methylene group of the dialkyl malonate, which initiates the reaction sequence. The choice and stoichiometry of the base can significantly impact the reaction rate and the formation of byproducts.
Commonly used bases include alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH) , and alkoxides, such as sodium ethoxide (NaOEt) . kyoto-u.ac.jp Stronger bases are required to achieve a sufficient concentration of the enolate for the reaction to proceed efficiently.
The stoichiometry of the base is a critical parameter. At least two equivalents of base are required per mole of dialkyl malonate to drive the formation of the dimercaptide intermediate. In practice, an excess of the base is often used to ensure complete reaction. For instance, in the synthesis of diisopropyl 1,3-dithiol-2-ylidene malonate, a significant excess of potassium hydroxide was used. kyoto-u.ac.jp
| Base | Role | Reference |
| Potassium Hydroxide (KOH) | Strong base used to deprotonate the malonic ester. | kyoto-u.ac.jp |
| Sodium Ethoxide (NaOEt) | A common alkoxide base for generating enolates. | |
| Sodium Hydride (NaH) | A strong, non-nucleophilic base that can be used. |
Temperature Regimes in Reaction Efficiency and Product Distribution
Temperature is another key variable that must be controlled to optimize the synthesis. The initial reaction of the dialkyl malonate with carbon disulfide is often exothermic and may require cooling to maintain control over the reaction rate and prevent the formation of undesirable side products.
| Stage | Temperature Range | Rationale | Reference |
| Initial reaction with CS2 | 15-20°C | Control of exothermic reaction. | kyoto-u.ac.jp |
| Cyclization | 50-80°C | To drive the reaction to completion. | kyoto-u.ac.jp |
Synthetic Yield and Isolation Efficiency Considerations for this compound Derivatives
A notable approach for the synthesis of related 1,3-dithiol-2-ylidene malonic esters involves the reaction of a malonic ester with a 2-methylthio-1,3-dithiolium salt. For example, the synthesis of diethyl 1,3-dithiol-2-ylidene malonate has been achieved with a yield of 87.0% by reacting diethyl malonate with 2-methylthio-1,3-dithiolium iodide in the presence of sodium ethoxide in ethanol. google.com The product was isolated by pouring the reaction mixture into ice water, which caused the product to crystallize. google.com This method highlights the effectiveness of using dithiolium salts for the preparation of these derivatives.
Another strategy involves the reaction of dialkyloxycarbonylketene dimercaptides with dihalogenated compounds. For instance, diisopropyl 1,3-dithiol-2-ylidene malonate was synthesized by reacting the corresponding dipotassium (B57713) mercaptide with 1,1-dichloroethylene. This reaction, carried out in dimethylsulfoxide, resulted in a yield of 70.5% after purification by recrystallization from cyclohexane. google.com A similar reaction using ligroin for recrystallization yielded 75%. google.com These examples demonstrate that the choice of solvent for purification can influence the final isolated yield.
The Knoevenagel condensation represents a versatile method for the formation of the ylidene bond. wikipedia.org This reaction typically involves the condensation of an active methylene compound, such as a malonic ester, with a carbonyl equivalent, catalyzed by a weak base. While specific yield data for the direct Knoevenagel condensation leading to 2-(1,3-dithian-2-ylidene)malonic esters is not extensively detailed in the provided context, the general principles of the Knoevenagel reaction suggest that optimization of the catalyst, solvent, and reaction temperature is crucial for maximizing yields. wikipedia.org For instance, in a related synthesis of a benzylidene malonate, the reaction of 2-(1-phenylvinyl)benzaldehyde with a malonate using piperidine (B6355638) and acetic acid in benzene (B151609) at 80°C for 1.5 hours resulted in a 75% yield. nih.gov
The choice of the ester group on the malonate can also affect the reaction outcome. In the synthesis of 1,3-dithiol-2-ylidene malonates, using dimethyl malonate instead of diisobutyl malonate under similar conditions resulted in a lower yield of 45.5%. google.com This suggests that steric or electronic effects of the ester group play a role in the reaction efficiency.
Isolation and purification are critical steps in obtaining the desired product in high purity. Common techniques include precipitation by adding the reaction mixture to ice water, followed by filtration. google.com Recrystallization from appropriate solvents, such as a mixture of n-hexane and ethyl ether or ligroin, is frequently employed to purify the crude product. google.comgoogle.com For more challenging separations, column chromatography over silica (B1680970) gel is a standard procedure. nih.gov The efficiency of these isolation methods directly impacts the final reported yield of the synthesis.
Below are interactive data tables summarizing the synthetic yields and isolation conditions for various derivatives of this compound esters based on the discussed methodologies.
Table 1: Synthetic Yield of 2-(1,3-Dithiol-2-ylidene)malonic Esters via Dithiolium Salts
| Diethyl Malonate Derivative | Reactant | Base | Solvent | Yield (%) | Purification Method | Reference |
| Diethyl 1,3-dithiol-2-ylidene malonate | 2-Methylthio-1,3-dithiolium iodide | Sodium ethoxide | Ethanol | 87.0 | Crystallization from ice water | google.com |
| Dimethyl 1,3-dithiol-2-ylidene malonate | 2-Methylthio-1,3-dithiolium perchlorate | Sodium hydride | Tetrahydrofuran | 45.5 | Recrystallization (n-hexane/ethyl ether) | google.com |
| Diisobutyl 1,3-dithiol-2-ylidene malonate | 2-Methylthio-1,3-dithiolium perchlorate | Sodium hydride | Tetrahydrofuran | 65 | Recrystallization (n-hexane/ethyl ether) | google.com |
Table 2: Synthetic Yield of 2-(1,3-Dithiol-2-ylidene)malonic Esters via Dimercaptides
| Diisopropyl Malonate Derivative | Reactant | Solvent | Yield (%) | Purification Method | Reference |
| Diisopropyl 1,3-dithiol-2-ylidene malonate | 1,1-Dichloroethylene | Dimethylsulfoxide | 70.5 | Recrystallization (cyclohexane) | google.com |
| Diisopropyl 1,3-dithiol-2-ylidene malonate | 1,1-Dichloroethylene | Dimethylsulfoxide | 75 | Recrystallization (ligroin) | google.com |
Mechanistic and Reactivity Studies of 2 1,3 Dithian 2 Ylidene Malonic Acid
Electron Transfer Processes and Intermediate Species
The reactivity of 2-(1,3-dithian-2-ylidene)malonic acid and related compounds can be influenced by electron transfer processes, leading to the formation of various intermediate species. For instance, in photoredox catalysis, single electron oxidation of a deprotonated carboxylic acid can generate an acyloxyl radical. nih.gov This radical can then rapidly undergo rearrangement to release carbon dioxide and form a carbon-centered radical, which can participate in subsequent reactions. nih.gov
The dithiane moiety itself can play a role in stabilizing radical intermediates. The dual character of ketene (B1206846) dithioacetals, which can react with both nucleophiles and electrophiles, is a related concept. rsc.org This suggests that the electronic nature of the dithiane ring can be modulated, potentially influencing the stability and reactivity of radical species formed during a reaction.
Nucleophilic Character and Carbanion Generation
A key feature of malonic acid derivatives is the acidity of the α-hydrogens located on the carbon between the two carbonyl groups. In the case of this compound, the corresponding diester can be deprotonated by a base to form a resonance-stabilized carbanion, also known as an enolate. jove.commasterorganicchemistry.com This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as SN2 alkylation with alkyl halides. masterorganicchemistry.comwikipedia.org
The formation of this carbanion is a fundamental step in the widely used malonic ester synthesis, which allows for the conversion of alkyl halides into substituted carboxylic acids. jove.commasterorganicchemistry.comwikipedia.org The stability of the carbanion is enhanced by the electron-withdrawing nature of the two adjacent carbonyl groups. The dithiane group can also influence the nucleophilicity of the molecule, although the primary site of carbanion generation is the malonate portion.
Decarboxylation Reaction Mechanisms of Malonic Acid Derivatives
The decarboxylation of malonic acid and its derivatives is a synthetically important transformation that typically occurs upon heating. masterorganicchemistry.comkhanacademy.org This process involves the loss of a molecule of carbon dioxide.
Concerted Mechanisms Involving Proton Transfer
The decarboxylation of β-dicarboxylic acids like malonic acid often proceeds through a concerted mechanism involving a cyclic, six-membered transition state. jove.commasterorganicchemistry.com This process involves an internal electron transfer where the carbonyl oxygen of one carboxyl group abstracts the proton from the other carboxyl group. jove.comkhanacademy.org This facilitates the cleavage of a carbon-carbon bond and the release of carbon dioxide. jove.commasterorganicchemistry.com This mechanism is considered a type of pericyclic reaction. openochem.org
Enol Formation and Subsequent Tautomerization
The initial product of the concerted decarboxylation mechanism is an enol intermediate. jove.commasterorganicchemistry.com This enol is in equilibrium with its more stable keto (or in this case, carboxylic acid) tautomer. jove.comkhanacademy.org Under the reaction conditions, the enol rapidly tautomerizes to form the final substituted monocarboxylic acid product. jove.com The inability to form a stable enol intermediate, such as in cases where it would result in a bridgehead double bond, can hinder or prevent decarboxylation. masterorganicchemistry.com
Investigations into Chemo- and Regioselectivity in Reactions Involving this compound
The presence of multiple reactive sites in this compound and its derivatives makes chemo- and regioselectivity important considerations in its reactions. For instance, derivatives of this compound have been explored as odorless thioacetalization reagents. researchgate.net These reagents can selectively convert aldehydes into their corresponding dithioacetals in the presence of ketones, demonstrating high chemoselectivity. researchgate.net
In other contexts, the regioselectivity of reactions can be controlled by the choice of catalyst and reaction conditions. For example, in metal-catalyzed C-H insertion reactions with α-diazomalonates, the selection of a specific ruthenium or rhodium catalyst can direct the reaction to occur at different positions on a molecule, achieving high regioselectivity. nih.gov Similarly, nickel-catalyzed multi-component reactions can proceed with excellent chemoselectivity and good regioselectivity to form complex products. nih.gov The reaction of 4-trifluoromethylpyrimidin-2(1H)-ones with malonic acid can yield either Michael or Mannich-type addition products depending on the solvent polarity, highlighting the role of the reaction environment in determining regioselectivity. researchgate.net
The table below summarizes the different types of selectivity observed in reactions involving malonic acid derivatives.
| Reaction Type | Selectivity | Factors Influencing Selectivity |
| Thioacetalization | Chemoselective | Nature of the carbonyl compound (aldehyde vs. ketone) |
| C-H Insertion | Regioselective | Choice of metal catalyst (e.g., Ru vs. Rh) |
| Multi-component Reactions | Chemo- and Regioselective | Catalyst system, reaction conditions |
| Decarboxylative Addition | Regioselective | Solvent polarity |
Proposed Reaction Intermediates and Transition State Analyses
Detailed mechanistic studies, particularly those involving computational analysis of reaction intermediates and transition states for this compound, are not extensively available in peer-reviewed literature. However, by examining the reactivity of analogous structures, such as other ketene dithioacetals and malonic acid derivatives, we can infer potential intermediates and transition states that may be involved in its reactions.
The reactivity of this compound is largely dictated by the electron-rich ketene dithioacetal moiety and the two carboxylic acid groups. Reactions are likely to proceed through several key types of intermediates depending on the specific reaction conditions and reactants.
One of the primary reactions of this compound and its derivatives is its use as an odorless equivalent for 1,3-propanedithiol (B87085) in thioacetalization reactions. In the presence of an acid catalyst, the compound can react with carbonyl compounds to form 1,3-dithianes. The proposed mechanism for this type of reaction likely involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the enolizable double bond of the dithiane derivative.
A plausible intermediate in this process would be a protonated form of the this compound, which then facilitates the transfer of the dithiane group. The transition state for this reaction would involve the simultaneous formation of a new carbon-sulfur bond and the breaking of the carbon-carbon double bond of the ketene dithioacetal.
In reactions involving nucleophilic attack on the exocyclic carbon of the dithiane ring, the stability of the resulting carbanion is a crucial factor. The presence of the two carboxylic acid groups can influence the electron density at this position and thereby affect the stability of any charged intermediates.
For reactions involving the malonic acid moiety, such as decarboxylation, the formation of an enolate intermediate is a common mechanistic feature. Heating this compound would likely lead to the loss of carbon dioxide and the formation of a vinylidene dithiane. The transition state for this decarboxylation would involve a cyclic arrangement where the carboxylic proton is transferred to the alpha-carbon as the carbon-carbon bond cleaves.
Further computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in providing a more quantitative understanding of the reaction pathways. Such studies could elucidate the geometries and energies of the transition states and intermediates, offering a more precise picture of the reaction dynamics.
Table of Postulated Intermediates in Reactions of this compound
| Intermediate Type | Proposed Structure | Reaction Context |
| Protonated Species | The carbonyl oxygen of the malonic acid moiety or the sulfur atoms of the dithiane ring can be protonated under acidic conditions, activating the molecule for nucleophilic attack. | Acid-catalyzed hydrolysis or thioacetalization |
| Enolate | Formed by the deprotonation of the α-carbon of the malonic acid moiety. | Base-catalyzed reactions, alkylations |
| Ketenyl Anion | Resulting from the decarboxylation of one of the carboxylic acid groups. | Thermal decomposition |
Table of Potential Transition States in Reactions of this compound
| Transition State | Description | Reaction Type |
| Cyclic Decarboxylation | A six-membered ring-like transition state involving the carboxyl group and the double bond, leading to the loss of CO2. | Thermal decarboxylation |
| Nucleophilic Addition | A transition state where a nucleophile attacks the exocyclic carbon of the dithiane ring, with simultaneous rehybridization of the carbon atom. | Addition reactions |
| Thioacetal Exchange | A complex transition state involving the carbonyl compound, the dithiane moiety, and an acid catalyst, leading to the formation of a new thioacetal. | Thioacetalization |
It is important to reiterate that the information presented here is based on established principles of organic reaction mechanisms and the known reactivity of similar compounds. Definitive studies on the specific reaction intermediates and transition states of this compound are needed to confirm these hypotheses.
Applications of 2 1,3 Dithian 2 Ylidene Malonic Acid in Organic Synthesis
Utilization as a Non-Thiolic, Odorless 1,3-Propanedithiol (B87085) Equivalent
One of the most significant applications of 2-(1,3-dithian-2-ylidene)malonic acid is its use as a safe and convenient substitute for 1,3-propanedithiol. tandfonline.comwikipedia.org Traditional thioacetalization reactions often rely on volatile and malodorous thiols like 1,3-propanedithiol, which present significant handling and environmental challenges due to their intense stench. tandfonline.comwikipedia.org this compound, being a non-thiolic, stable, and odorless solid, circumvents these issues entirely. tandfonline.comresearchgate.net It serves as an efficient equivalent, generating the desired 1,3-dithiane (B146892) protective group without the release of foul-smelling byproducts. researchgate.netorganic-chemistry.org
The primary reaction demonstrating the utility of this compound is the thioacetalization of carbonyl compounds. In this process, aldehydes and ketones are converted into their corresponding 1,3-dithianes, which are important protecting groups in multi-step syntheses. tandfonline.comwikipedia.org The reaction involves the acid-catalyzed transfer of the dithiane group from the reagent to the carbonyl carbon. tandfonline.com
The thioacetalization process requires an acid catalyst to proceed efficiently. A variety of acids have been successfully employed for this transformation.
p-Dodecylbenzenesulfonic Acid (DBSA): This surfactant-type Brønsted acid has been shown to be a highly effective catalyst for the thioacetalization of carbonyl compounds using this compound, particularly in aqueous media. tandfonline.com The use of DBSA in water allows for high yields of the corresponding dithioacetals from a range of aldehydes and aliphatic ketones. tandfonline.com
Acetyl Chloride: In some thioacetalization reactions using related 2-ylidene-1,3-dithiane reagents, acetyl chloride has been employed as an effective promoter. researchgate.net It can generate hydrogen chloride in situ when used with an alcohol solvent, providing the necessary acidic conditions for the reaction. researchgate.net
Hydrochloric Acid: Standard mineral acids such as aqueous hydrochloric acid are also viable catalysts for thioacetalization reactions, demonstrating the general applicability of Brønsted acids for this transformation. semanticscholar.org
While many procedures are performed in solvents like water or ethanol, similar thioacetalization reactions have been successfully conducted under solvent-free conditions. researchgate.netorganic-chemistry.org For instance, the related reagent 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) has been used for acid-promoted thioacetalization of aldehydes and ketones without any solvent. organic-chemistry.org This approach aligns with the principles of green chemistry by reducing solvent waste and often simplifies product purification. nih.gov
A key advantage of using this compound is the high degree of chemoselectivity it offers, particularly in distinguishing between different types of carbonyl compounds. tandfonline.comresearchgate.net Research has demonstrated that aldehydes react significantly faster than ketones, and aliphatic ketones react faster than aromatic ketones. tandfonline.com This difference in reactivity allows for the selective protection of an aldehyde in the presence of a ketone, a crucial strategy in the synthesis of complex molecules containing multiple functional groups. tandfonline.comacs.org
For example, in competitive reactions, an aromatic aldehyde can be almost completely converted to its dithiane derivative while a co-present aromatic ketone remains largely unreacted. tandfonline.com
Table 1: Chemoselective Thioacetalization of Competing Carbonyl Substrates
| Competing Substrate 1 | Competing Substrate 2 | Catalyst | Conversion of Substrate 1 (%) | Conversion of Substrate 2 (%) |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Acetophenone | DBSA | >99 | 5 |
| 4-Nitrobenzaldehyde | Acetophenone | DBSA | >99 | 5 |
| Cyclohexanecarboxaldehyde | 4'-Chloroacetophenone | DBSA | >99 | <1 |
| Cyclohexanone | 4'-Chloroacetophenone | DBSA | >99 | <1 |
Data sourced from a study on thioacetalization in water. tandfonline.com
The reaction of this compound with various carbonyl compounds under acid catalysis smoothly affords the corresponding 1,3-dithioacetals (also known as 1,3-dithianes) in high yields. tandfonline.comresearchgate.net This transformation is broadly applicable to a range of aldehydes and ketones, including aromatic, aliphatic, and α,β-unsaturated variants. tandfonline.com
The proposed mechanism involves the protonation of the reagent, followed by attack of water, leading to a decyclization process. The resulting intermediate then reacts with the carbonyl compound to yield the final 1,3-dithiane product and malonic acid as a byproduct. tandfonline.com
Table 2: Thioacetalization of Various Carbonyls with this compound
| Carbonyl Compound | Product | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,3-dithiane | DBSA | 2 | 99 |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1,3-dithiane | DBSA | 2 | 98 |
| 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-1,3-dithiane | DBSA | 3 | 96 |
| Cinnamaldehyde | 2-((E)-Styryl)-1,3-dithiane | DBSA | 2 | 97 |
| Cyclohexanone | 1,4-Dithiaspiro[4.5]decane | DBSA | 2 | 99 |
| 4-Phenyl-2-butanone | 2-Methyl-2-phenethyl-1,3-dithiane | DBSA | 3 | 98 |
| Acetophenone | 2-Methyl-2-phenyl-1,3-dithiane | DBSA | 24 | 92 |
Data represents reactions catalyzed by p-dodecylbenzenesulfonic acid (DBSA) in water. tandfonline.com
Thioacetalization of Carbonyl Compounds (Aldehydes and Ketones)
Derivatization and Functional Group Interconversions of this compound Esters
Beyond the reactivity of the parent acid, its corresponding esters, such as diethyl 2-(1,3-dithian-2-ylidene)malonate, serve as versatile platforms for further chemical modification. The core reactivity of these esters is analogous to the classic malonic ester synthesis. masterorganicchemistry.comyoutube.com
The two protons on the α-carbon of the malonate group are acidic due to the electron-withdrawing effect of the two adjacent ester carbonyls. youtube.com This allows for deprotonation with a suitable base (e.g., sodium ethoxide) to form a stable enolate. masterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction. youtube.comyoutube.com This sequence allows for the introduction of one or two alkyl groups at the α-position.
Following alkylation, the ester groups can be hydrolyzed to the corresponding carboxylic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to yield a new functionalized ketene (B1206846) dithioacetal derivative. youtube.com This sequence of alkylation, hydrolysis, and decarboxylation is a powerful tool for carbon-carbon bond formation and functional group interconversion, starting from the basic framework of this compound esters.
Hydrolysis Transformations to the Free Acid
The conversion of dialkyl 2-(1,3-dithian-2-ylidene)malonates to the corresponding dicarboxylic acid is a transformation that requires careful consideration of reaction conditions. The typical methods for ester hydrolysis, involving either acidic or basic aqueous solutions, can present challenges due to the potential for competing side reactions, such as decarboxylation or cleavage of the dithiane ring. nih.govbeilstein-journals.orgmasterorganicchemistry.com
Standard saponification using a base like potassium hydroxide (B78521) (KOH) is a common strategy for hydrolyzing malonic esters. nih.gov Research on the selective monohydrolysis of symmetric diesters, including malonate derivatives, has shown that using a limited equivalence of aqueous KOH in a cosolvent like THF or acetonitrile (B52724) at low temperatures (0 °C) can efficiently yield the half-ester without inducing decarboxylation. researchgate.net This suggests a potential pathway for a stepwise hydrolysis to the diacid. However, harsher basic conditions, such as higher temperatures or stronger bases, run the risk of not only hydrolyzing the esters but also promoting decarboxylation or decomposition. beilstein-journals.org
Acid-catalyzed hydrolysis presents its own set of challenges. While aqueous acid is a standard method for ester hydrolysis, the conditions required can also lead to the cleavage of the 1,3-dithiane group, which is itself a thioacetal. masterorganicchemistry.com Studies on sterically hindered or electronically modified malonates, such as diethyl 2-(perfluorophenyl)malonate, have shown that hydrolysis to the corresponding malonic acid is difficult to achieve under either basic or acidic conditions. nih.govbeilstein-journals.org In that specific case, vigorous acidic conditions led directly to the decarboxylated product, 2-(perfluorophenyl)acetic acid, suggesting that the target malonic acid was an unstable intermediate. nih.govbeilstein-journals.org This highlights the delicate balance required to achieve selective ester hydrolysis without affecting other functional groups within the molecule.
Table 1: Conditions for Malonic Ester Hydrolysis
| Method | Reagents & Conditions | Outcome | Potential Issues for Dithiane Substrate |
| Basic Hydrolysis (Saponification) | Aqueous KOH or NaOH, often in an alcohol or THF cosolvent. nih.gov | Conversion of esters to carboxylate salts, followed by acidic workup to the carboxylic acid. | Potential for dithiane ring cleavage, decarboxylation under harsh conditions. |
| Selective Monohydrolysis | 0.8-1.2 equiv. aqueous KOH, THF or ACN, 0 °C. researchgate.net | Forms the mono-acid (half-ester). | A potential route, but full hydrolysis to the diacid would require a second step with its own challenges. |
| Acidic Hydrolysis | Aqueous mineral acid (e.g., H₂SO₄, HBr) with heating. nih.govgoogle.com | Conversion of esters to carboxylic acids. | High risk of dithiane ring cleavage (deprotection) and decarboxylation. |
Conversion to Alpha-Halo Ketene Dithioacetals
The transformation of ketene dithioacetals into their α-halo derivatives provides a route to versatile synthetic intermediates. While a direct halogenation of this compound is not extensively documented, research on related structures provides a clear precedent. For instance, a facile and transition-metal-free method for the oxidative halogenation of α-oxo ketene dithioacetals has been developed. wikipedia.org
This methodology employs a simple potassium halide (KX, where X = Cl, Br, I) in combination with an oxidant. The reaction proceeds efficiently at ambient temperature, yielding α-halo-α-oxo ketene dithioacetals in good to excellent yields. wikipedia.org This approach is analogous to the well-known alpha-halogenation of ketones, which can proceed under either acidic or basic conditions via enol or enolate intermediates, respectively. beilstein-journals.org The electron-rich double bond of the ketene dithioacetal in this compound derivatives is expected to be susceptible to attack by an electrophilic halogen source generated in situ.
The resulting α-halo ketene dithioacetals are valuable precursors for further synthetic manipulations, including the synthesis of nitrogen-containing heterocyclic molecules. wikipedia.org
Table 2: Representative Oxidative Halogenation of Ketene Dithioacetals
| Substrate | Halogen Source | Oxidant | Product Type | Ref. |
| α-Oxo Ketene Dithioacetal | KX (X=Cl, Br, I) | Various | α-Halo-α-oxo Ketene Dithioacetal | wikipedia.org |
Cross-Coupling Methodologies Involving Dithiane Reagents
Dithiane-containing compounds, including ketene dithioacetals derived from this compound, are suitable substrates for modern cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Palladium-Catalyzed Reactions with Aryl Halides
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming C(sp²)-C(sp²) bonds. libretexts.orgopenochem.orgwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide. The vinylic nature of the double bond in this compound derivatives makes them suitable partners for such couplings.
While direct examples involving this compound are not prevalent, the reactivity of similar systems is well-established. For example, palladium catalysts have been successfully used for the arylation of malonate enolates with aryl halides. nih.gov Furthermore, ketene dithioacetals have been shown to undergo palladium-catalyzed oxidative C-O cross-coupling with carboxylic acids, demonstrating their competence in catalytic cycles involving palladium. rsc.org
In a potential Suzuki coupling, the ketene dithioacetal could first be converted to a vinyl boronic acid or ester derivative, which would then couple with an aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov Alternatively, in a Stille coupling, a vinylstannane derivative of the ketene dithioacetal would react with an aryl halide. organic-chemistry.orglibretexts.org The general mechanism for these reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) species.
Transmetalation: The organic group from the organoboron (Suzuki) or organotin (Stille) compound is transferred to the palladium center, displacing the halide. libretexts.orgopenochem.org
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.orgopenochem.org
Given the functional group tolerance of many modern palladium catalyst systems, it is feasible that derivatives of this compound could participate in these powerful bond-forming reactions. organic-chemistry.orgorganic-chemistry.org
Exploitation of Umpolung Reactivity in 1,3-Dithiane Derivatives
One of the most significant applications of 1,3-dithiane derivatives in organic synthesis is their use in "umpolung," or polarity inversion. libretexts.orgopenochem.org This concept, pioneered by Corey and Seebach, reverses the normal electrophilic character of a carbonyl carbon into a nucleophilic one. researchgate.net
Normally, the carbon atom of a carbonyl group is electrophilic. By converting an aldehyde into a 1,3-dithiane, the C-2 proton becomes acidic (pKa ≈ 31) due to the stabilizing effect of the two sulfur atoms. wikipedia.org This proton can be readily removed by a strong base, such as n-butyllithium (n-BuLi), to generate a nucleophilic carbanion, specifically a 2-lithio-1,3-dithiane. researchgate.netlibretexts.org This lithiated species acts as a masked acyl anion.
This nucleophilic dithiane anion can then react with a wide range of electrophiles, including:
Alkyl halides
Epoxides
Aldehydes and ketones
Carbon dioxide libretexts.org
After the coupling reaction, the dithiane group can be hydrolyzed back to a carbonyl group using reagents like mercury(II) chloride, revealing the final product. researchgate.netwikipedia.org This strategy provides access to products like α-hydroxy ketones and 1,2-diketones, which are not accessible through traditional carbonyl reactivity. researchgate.net This fundamental umpolung reactivity underpins the utility of the 1,3-dithiane core structure in complex synthesis.
Role as a Precursor for Complex Organic Molecules
The this compound framework serves as a versatile building block for the synthesis of more complex organic molecules, including various heterocyclic systems and natural products. The dithiane unit can act as a masked carbonyl group, while the malonate portion offers handles for cyclization and further functionalization. organic-chemistry.orgnih.gov
The inherent reactivity of the 1,3-dithiane moiety has been leveraged in the total synthesis of numerous complex natural products. For example, the dianion derived from 2-(1,3-dithian-2-yl)indole was a key intermediate in the synthesis of Strychnos alkaloids. nih.gov This demonstrates the ability of functionalized dithianes to participate in intricate bond-forming sequences to construct polycyclic systems.
Furthermore, ketene dithioacetals are recognized as valuable precursors for heterocyclic compounds. nih.gov The malonate portion of the title compound is particularly well-suited for cyclocondensation reactions. By reacting with various dinucleophiles, the malonate moiety can be used to construct six-membered rings, such as pyridines and pyrimidines, which are core structures in many biologically active molecules. organic-chemistry.org The combination of the ketene dithioacetal and the malonate functionalities in one molecule provides a powerful tool for synthetic chemists to build molecular complexity efficiently.
Computational and Theoretical Investigations of 2 1,3 Dithian 2 Ylidene Malonic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of organic compounds. DFT methods offer a favorable balance between computational cost and accuracy, making them ideal for studying molecules of this size. Functionals like B3LYP or M06-2X combined with basis sets such as 6-311G(d,p) are commonly employed to optimize molecular geometry and calculate a wide array of electronic properties. researchgate.netrsc.orgmdpi.com
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can elucidate this structure by analyzing molecular orbitals, charge distribution, and electrostatic potential.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For 2-(1,3-dithian-2-ylidene)malonic acid, the HOMO would likely be localized on the electron-rich ketene (B1206846) dithioacetal portion, specifically the dithiane ring and the exocyclic double bond, which act as the primary nucleophilic center. growingscience.commdpi.com Conversely, the LUMO is expected to be centered on the electron-withdrawing malonic acid group, particularly the carbonyl carbons and the acidic protons, representing the electrophilic sites of the molecule. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen atoms and the sulfur atoms, indicating regions susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the acidic protons of the carboxyl groups, highlighting them as the sites for nucleophilic attack or deprotonation. researchgate.net
Representative Calculated Electronic Properties
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Correlates with chemical stability and reactivity. mdpi.com |
| Ionization Potential | ~7.0 eV | Energy required to remove an electron. |
| Electron Affinity | ~1.5 eV | Energy released upon adding an electron. |
Computational chemistry is exceptionally useful for mapping the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction pathways, identification of intermediates, and calculation of transition state energies (energy barriers). For this compound, which is used as an odorless equivalent of 1,3-propanedithiol (B87085) in thioacetalization reactions, DFT calculations could model the step-by-step mechanism of this process. researchgate.net
A plausible reaction pathway for its role in thioacetalization would involve:
Protonation of a carbonyl oxygen on the malonic acid moiety.
Nucleophilic attack by the substrate carbonyl onto the C2 carbon of the dithiane ring.
A series of proton transfers and ring-opening steps to release the protected thioacetal and a byproduct derived from the malonic acid backbone.
Beyond energy profiles, computational models provide deeper mechanistic details through advanced analyses.
Hypothetical NBO Analysis of Key Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (S1) | π(C2=C_malonyl) | ~15-25 | Sulfur lone pair donation to C=C bond |
| LP (O_carbonyl) | σ(C_carbonyl-C_alpha) | ~2-5 | Carbonyl oxygen lone pair delocalization |
| π(C2=C_malonyl) | π*(C=O) | ~20-30 | π-system conjugation |
Molecular Modeling and Simulation Approaches
While quantum mechanics excels at describing electronic details, molecular modeling and simulation are used to study larger-scale phenomena, such as intermolecular interactions and conformational dynamics. If this compound were to be evaluated as a potential bioactive agent, molecular docking simulations would be employed. researchgate.net These simulations would predict the preferred binding orientation and affinity of the molecule within the active site of a target protein, providing a rationale for its biological activity. Such approaches have been used to study related ketene dithioacetals as potential antimicrobial agents by docking them into enzyme active sites. growingscience.comresearchgate.net
Prediction of Reactivity and Selectivity Profiles
A key strength of computational chemistry is its ability to predict reactivity and selectivity before a reaction is run in the lab. By combining the insights from FMO analysis, MEP maps, and calculated reaction energy profiles, a comprehensive picture of the molecule's behavior can be formed.
For example, the chemoselectivity observed in thioacetalization reactions, where aldehydes react faster than ketones, could be rationalized by comparing the energy barriers for the reaction of this compound with both types of carbonyl compounds. researchgate.net The lower energy barrier would correspond to the faster, preferred reaction. Similarly, regioselectivity in reactions such as cycloadditions can be accurately predicted by analyzing the energies of competing transition states leading to different regioisomers, a technique well-established for related heterocyclic systems. rsc.org The combination of global reactivity descriptors (like the HOMO-LUMO gap) and local ones (derived from FMOs and MEP maps) provides a robust framework for predicting the outcomes of chemical transformations.
Advanced Research Perspectives and Emerging Applications
Development of Novel Catalytic Systems for 2-(1,3-Dithian-2-ylidene)malonic Acid Reactions
The reactions of this compound and its derivatives are often reliant on catalysis to proceed efficiently and selectively. Research is moving beyond traditional stoichiometric reagents towards more sophisticated and sustainable catalytic systems.
Transition Metal Catalysis : Gold(I) and Palladium(0) complexes are being explored for their ability to activate the π-system of the ketene (B1206846) dithioacetal. Gold catalysts, known for their carbophilic Lewis acidity, can facilitate cyclization and addition reactions under mild conditions. Palladium catalysts are instrumental in cross-coupling reactions, allowing for the substitution of the alkylthio groups, thereby creating complex molecular architectures. researchgate.net
Organocatalysis : Chiral amines and Brønsted acids are emerging as powerful tools for reactions involving this scaffold. nih.gov For instance, a chiral amine can react with the molecule to form a chiral ammonium (B1175870) zwitterionic enolate, which can then react with an electrophile enantioselectively. This avoids the use of often toxic and expensive metal catalysts.
Deep Eutectic Solvents (DESs) : A novel approach involves using deep eutectic solvents not only as a green reaction medium but also as the catalyst. A DES prepared from valine and malonic acid has been shown to be a potent, biodegradable, and reusable catalyst for multicomponent reactions. nih.gov Such a system could be designed for the synthesis or transformation of this compound, aligning with green chemistry principles.
| Catalytic System | Catalyst Example | Target Reaction Type | Potential Advantages |
|---|---|---|---|
| Transition Metal | [Au(I)Cl(PPh₃)]/AgSbF₆ | Cycloisomerization, Addition | High efficiency, mild conditions |
| Organocatalysis | L-Proline, Thiourea Derivatives | Asymmetric Mannich, Michael Addition | Metal-free, lower toxicity, enantioselectivity mdpi.com |
| Deep Eutectic Solvents | Valine/Malonic Acid (1:1) | Multicomponent Condensation | Green, reusable, solvent and catalyst in one nih.gov |
Exploration of Asymmetric Synthetic Pathways
Creating chiral molecules is a cornerstone of modern pharmaceutical and materials science. The planar structure of the ketene dithioacetal in this compound presents a prochiral center, making it an ideal substrate for asymmetric synthesis.
The key strategies involve the use of chiral catalysts that can differentiate between the two faces of the double bond.
Catalytic Asymmetric Aminolysis/Alcoholysis : Inspired by early work on ketenes, chiral alkaloids or specifically designed tertiary amines can catalyze the addition of nucleophiles like alcohols or amines to the ketene dithioacetal system, potentially yielding chiral ester or amide products with high enantiomeric excess (ee). nih.gov
Asymmetric Epoxidation and Cyclopropanation : The electron-rich double bond is susceptible to oxidation. The development of chiral oxidizing agents or catalytic systems (e.g., chiral dioxiranes or manganese-salen complexes) could lead to the formation of chiral epoxides. These epoxides are valuable synthetic intermediates. Similarly, asymmetric cyclopropanation can install two new stereocenters in a single step.
Phase-Transfer Catalysis : Chiral phase-transfer catalysts, such as quaternary ammonium salts derived from cinchona alkaloids, are effective in promoting asymmetric alkylation reactions. For the malonic acid moiety, deprotonation followed by alkylation in the presence of such a catalyst could afford enantiomerically enriched products.
| Asymmetric Strategy | Potential Chiral Catalyst | Resulting Chiral Moiety | Anticipated Outcome |
|---|---|---|---|
| Mannich Reaction | L-Proline or derivative | β-amino acid derivative | High yield and stereoselectivity mdpi.com |
| Michael Addition | Chiral Thiourea Catalyst | Functionalized malonate | Enantioselective C-C bond formation |
| Epoxidation | Chiral Dioxirane | Chiral spiro-epoxide | Diastereoselective formation of a versatile intermediate acs.org |
Integration into Continuous Flow Synthesis Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. cardiff.ac.ukyoutube.com The synthesis and manipulation of reactive intermediates like ketenes and their derivatives are particularly well-suited for flow systems. cardiff.ac.uk
A flow process for this compound could involve its generation from a suitable precursor (e.g., an appropriately substituted acetyl chloride) via an elimination reaction within a heated reactor coil, followed immediately by an in-line reaction with a nucleophile in a subsequent mixing chamber. This minimizes the handling of potentially unstable intermediates. cardiff.ac.uk Photochemical and thermal activation methods can also be precisely controlled in flow reactors, enabling transformations that are difficult to manage in batch. cardiff.ac.uk
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk with accumulation of reactive intermediates | Small reactor volume minimizes risk cardiff.ac.uk |
| Scalability | Difficult, requires re-optimization | Scalable by operating for longer time ("scale-out") cardiff.ac.uk |
| Heat Transfer | Often inefficient, potential for thermal runaways | High surface-area-to-volume ratio allows excellent control |
| Reproducibility | Can be variable between batches | Highly consistent and reproducible product quality |
Applications in Coordination Polymer Chemistry
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The structure of this compound makes it an excellent candidate for a multitopic ligand.
The two carboxylate groups can bridge metal centers, while the sulfur atoms of the dithiane ring can also act as donor sites. This dual-functionality can lead to the formation of novel network topologies. For example, reaction with soft metal ions like Silver(I) or Copper(I), which have a high affinity for sulfur donors, could lead to polymers where the dithiane moiety plays a direct role in the framework structure. researchgate.netnih.govrsc.org The resulting materials could have interesting properties, such as porosity for gas storage, catalytic activity, or photoluminescence. researchgate.net
Design of Next-Generation Reagents from this compound Scaffolds
The true power of a chemical building block lies in its ability to be transformed into a wide array of more complex and functional molecules. This compound is a versatile scaffold for this purpose. researchgate.netrsc.org
Heterocycle Synthesis : The compound is an ideal precursor for a variety of heterocyclic systems. For example, reaction with hydrazine (B178648) derivatives can lead to pyrazoles, while reaction with amidines could yield pyrimidines. researchgate.netrsc.org
Umpolung Reagents : The dithiane group is a classic masked carbonyl. After modification of the malonate portion of the molecule, hydrolysis of the dithiane under oxidative conditions (e.g., with HgCl₂ or an oxidizing agent) can reveal a ketone functionality. This umpolung (polarity reversal) strategy is a powerful tool in complex molecule synthesis. thieme-connect.de
Decarboxylative Functionalization : The malonic acid moiety can undergo decarboxylation upon heating, typically after the ester groups are hydrolyzed. This allows for the installation of a single substituent at the α-position, which can then be carried through further transformations, ultimately leading to a monosubstituted acetic acid derivative after dithiane hydrolysis.
Green Chemistry Principles in Synthetic Methodologies Involving the Compound
The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. acs.orgresearchgate.net Applying these principles to the synthesis and use of this compound is a key area of modern research.
Key considerations include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Safer Solvents : Replacing hazardous organic solvents like dichloromethane (B109758) or benzene (B151609) with greener alternatives such as water, ethanol, or solvent-free systems. nih.gov Ionic liquids and deep eutectic solvents are also being explored. nih.govnih.gov
Catalysis : As discussed in section 6.1, using catalytic reagents in small amounts is preferable to using stoichiometric reagents, as this reduces waste.
Process Mass Intensity (PMI) : A key green metric that quantifies the total mass of materials (water, solvents, reagents) used to produce a certain mass of product. The goal is to minimize PMI. unibo.itrug.nl For example, a one-pot synthesis that avoids intermediate purification steps would significantly lower the PMI. unibo.it
| Green Chemistry Principle | Application to the Compound's Synthesis | Example/Metric |
|---|---|---|
| Prevention | Design syntheses to minimize waste generation. | Low Process Mass Intensity (PMI) unibo.it |
| Atom Economy | Utilize addition and cyclization reactions over substitutions. | Maximize % Atom Economy |
| Safer Solvents & Auxiliaries | Replace chlorinated solvents with water, ethanol, or DESs. nih.govnih.gov | Solvent Selection Guides |
| Design for Energy Efficiency | Use flow chemistry for better heat transfer; run reactions at ambient temperature. cardiff.ac.uk | Lower energy consumption (kWh/kg) |
| Catalysis | Employ recyclable organocatalysts or heterogeneous catalysts. nih.gov | High catalyst turnover number (TON) |
Q & A
Q. What synthetic methodologies are most effective for preparing 2-(1,3-Dithian-2-ylidene)malonic acid, and how can reaction efficiency be quantified?
Methodological Answer: The synthesis of dithianylidene-malonic acid derivatives typically involves acid-catalyzed decarbonylation or ketene cycloaddition. For example, 3-(1,3-Dithian-2-ylidene)-pentane-2,4-dione undergoes decarbonylation under acidic conditions to yield crystalline products with ~86% efficiency . Reaction optimization should focus on pH control, solvent selection (e.g., dichloromethane or THF), and temperature gradients. Quantify efficiency using NMR yield calculations, GC-MS for purity, and monitoring byproducts (e.g., residual starting materials) via LC-MS .
Q. How can spectroscopic techniques distinguish this compound from its structural analogs?
Methodological Answer:
- FT-IR : Identify characteristic C=S (1050–1250 cm⁻¹) and conjugated carbonyl (1650–1750 cm⁻¹) stretches.
- NMR : The dithianylidene group causes deshielding in NMR (δ 120–140 ppm for sp² carbons). Compare with malonic acid’s carbonyl signals (δ 165–175 ppm) .
- MS : Use high-resolution ESI-MS to detect the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ or sulfur-containing moieties) .
Advanced Research Questions
Q. How does the 1,3-dithianylidene moiety influence the electronic and catalytic properties of malonic acid derivatives in organic synthesis?
Methodological Answer: The dithianylidene group acts as a strong electron-withdrawing substituent, polarizing the malonic acid backbone and enhancing reactivity in cycloadditions or nucleophilic substitutions. For example, in Co₂(CO)₈-catalyzed reactions, this group facilitates ketene formation and β-lactam intermediates, enabling domino reactions for ferrocenyl derivatives . Computational studies (DFT) can map charge distribution and predict regioselectivity in cross-coupling reactions .
Q. What experimental strategies resolve contradictions in corrosion inhibition data for this compound on stainless steel?
Methodological Answer: Discrepancies in inhibition efficiency (e.g., in HCl solutions) may arise from surface adsorption variability. Use electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance and polarization curves to differentiate anodic/cathodic inhibition. Complement with AFM or SEM-EDS to analyze surface morphology and elemental composition post-exposure. Ensure standardized parameters (pH, temperature, and immersion time) .
Q. How do environmental factors (e.g., humidity, temperature) affect the stability of this compound in aerosol models?
Methodological Answer: Molecular dynamics (MD) simulations reveal that humidity induces water adsorption on malonic acid aggregates, forming liquid-like phases at higher temperatures. Compare with oxalic acid analogs: the extra methylene group in malonic acid increases molecular flexibility, altering phase transitions and hygroscopicity. Validate simulations with tandem DMA-CCN experiments to track aerosol size distribution and cloud condensation nuclei activity .
Data Analysis & Mechanistic Questions
Q. How can multivariate analysis (e.g., LDA, PCA) resolve concentration-dependent clustering in malonic acid derivatives?
Methodological Answer: Linear Discriminant Analysis (LDA) outperforms PCA in separating malonic acid concentration groups (e.g., 1–3 M) due to its supervised classification approach. For example, LDA clusters malonic acid distinctly from acetic acid and ammonia in aqueous solutions, even at low concentrations. Use cross-validated classification accuracy metrics and scree plots to optimize dimensionality reduction .
Q. What mechanisms explain the cleavage of β-lactam intermediates in the synthesis of 2-(1-ferrocenyl-methylidene)-malonic acid derivatives?
Methodological Answer: The N(1)-C(4) β-lactam cleavage is driven by steric strain and electron-deficient carbonyl groups. Isotopic labeling (e.g., -CO) and in-situ IR spectroscopy can track ketene intermediates. Mechanistic studies suggest Co₂(CO)₈ catalyzes CO insertion, followed by [2+2] cycloaddition with imines. E/Z isomer ratios depend on substituent electronic effects .
Q. How do divalent cations modulate the interaction of malonic acid derivatives with biomolecules (e.g., carbohydrates)?
Methodological Answer: Divalent cations (e.g., Ca²⁺, Mg²⁺) bridge carboxylate groups in malonic acid and hydroxyl groups in carbohydrates, stabilizing complexes. Use isothermal titration calorimetry (ITC) to quantify binding affinities and NMR titration to map interaction sites. Compare with monovalent cations (Na⁺, K⁺) to assess charge-density effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
